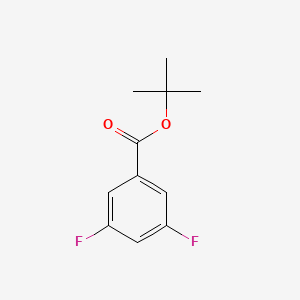

Tert-butyl 3,5-difluorobenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Esters in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in modern molecular design, and fluorinated benzoate esters are a prime example of its application. acs.orgnih.gov Fluorine's high electronegativity and small size can profoundly alter a molecule's physical, chemical, and biological properties. nih.govbohrium.com In the context of benzoate esters, this modification can lead to several advantageous outcomes.

The introduction of fluorine atoms can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. acs.org This is a crucial factor in pharmaceutical research, as it can improve the pharmacokinetic profile of a drug candidate. Furthermore, fluorination can influence the acidity of nearby functional groups and alter the electronic nature of the aromatic ring, thereby modulating the molecule's reactivity and binding affinity to biological targets like enzymes or receptors. nih.gov The presence of fluorine can lead to enhanced biological activity compared to non-fluorinated analogues. nih.gov In materials science, fluorinated compounds are valued for creating specialty chemicals with enhanced thermal stability and specific electronic properties. scispace.com

Strategic Importance of the tert-Butyl Ester Moiety in Molecular Design

The tert-butyl ester is a widely used functional group in organic synthesis, primarily valued as a protecting group for carboxylic acids. wikipedia.orgorganic-chemistry.org Protecting groups are essential in multi-step syntheses to prevent a reactive functional group, like a carboxylic acid, from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org

The strategic importance of the tert-butyl ester lies in its unique combination of stability and selective reactivity. Its large, bulky structure provides significant steric hindrance, which protects the ester from many common reagents, especially those that are basic or nucleophilic. researchgate.netyoutube.com However, the tert-butyl ester can be readily removed—or "deprotected"—under specific acidic conditions to regenerate the carboxylic acid. wikipedia.orgyoutube.com This selective cleavage is possible because the reaction proceeds through a stable tertiary carbocation intermediate. youtube.com This orthogonality allows chemists to deprotect the carboxylic acid without disturbing other acid-sensitive or base-labile protecting groups within the same molecule, a critical consideration in the synthesis of complex structures like peptides or pharmaceuticals. wikipedia.orgresearchgate.net

Overview of Research Trajectories for Tert-butyl 3,5-Difluorobenzoate

Research involving this compound primarily positions it as a key intermediate in the synthesis of fluorinated compounds for various applications. Its utility stems from the combination of the modifiable difluorinated ring and the protective nature of the tert-butyl ester.

Key research applications include:

Medicinal Chemistry : The compound serves as a precursor for developing pharmaceuticals. The 3,5-difluorobenzoic acid moiety, which can be released via hydrolysis of the ester, is a valuable scaffold in drug design. Researchers are exploring its use in creating enzyme inhibitors and receptor modulators. The fluorine atoms can enhance binding affinity and selectivity for molecular targets.

Materials Science : It is utilized in the creation of specialty chemicals where properties like thermal stability and specific reactivity are desired. cymitquimica.com

Chemical Synthesis : The ester group can be hydrolyzed to yield 3,5-difluorobenzoic acid and tert-butanol (B103910), or reduced to form the corresponding alcohol. Furthermore, the fluorine atoms on the benzene (B151609) ring can potentially be substituted by other nucleophiles under specific reaction conditions, allowing for further molecular diversification.

While detailed mechanistic studies on the compound itself are not widely published, its role as a building block is evident in synthetic chemistry literature and patent filings. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂F₂O₂ nih.govchemicalbook.com |

| Molecular Weight | 214.21 g/mol nih.govchemicalbook.com |

| CAS Number | 467442-11-1 nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid or solid cymitquimica.comchemicalbook.com |

| Melting Point | 29-31 °C chemicalbook.com |

| Boiling Point | 246.9 ± 30.0 °C (Predicted) chemicalbook.com |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297); limited solubility in water. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620217 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-11-1 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Reactivity of Tert Butyl 3,5 Difluorobenzoate and Fluorinated Benzoate Esters

Fundamental Chemical Transformations

The reactivity of tert-butyl 3,5-difluorobenzoate is characterized by transformations at both the fluorinated aromatic ring and the ester functional group. The presence of two fluorine atoms on the benzene (B151609) ring and the bulky tert-butyl group on the ester moiety introduces specific steric and electronic effects that govern its chemical behavior. cymitquimica.com

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The fluorine atoms on the benzene ring of this compound are susceptible to substitution by nucleophiles. These reactions are a cornerstone of organofluorine chemistry, allowing for the introduction of a wide range of functional groups onto the aromatic core. The 3,5-difluoro substitution pattern creates a meta-directing electronic environment, influencing the regioselectivity of these reactions.

The electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). mdpi.com This is a common reactivity pattern for polyfluoroarenes, where the high electronegativity of fluorine creates a low-electron-density arene core that is susceptible to attack by nucleophiles. mdpi.com The reaction proceeds through a Meisenheimer complex intermediate, and the fluoride (B91410) anion is subsequently eliminated.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) can lead to the substitution of one of the fluorine atoms with a methoxy (B1213986) group. The choice of solvent and base is crucial in controlling the reaction's efficiency and selectivity. For example, in the SNAr of polyfluoroarenes with phenothiazine, potassium carbonate in dimethylformamide (DMF) or potassium phosphate (B84403) in acetonitrile (B52724) (MeCN) have been shown to be effective base/solvent systems for achieving para-selective mono-substitution. mdpi.com

The table below summarizes representative nucleophilic substitution reactions on polyfluoroarenes, which share mechanistic principles with this compound.

| Polyfluoroarene | Nucleophile | Product | Yield (%) |

| Octafluorotoluene | Phenothiazine | 3aa | 67 |

| Pentafluoronitrobenzene | Phenothiazine | 3ac | 78 |

| Methyl pentafluorobenzoate | Phenothiazine | 3ad | 69 |

Data sourced from a study on nucleophilic aromatic substitution of polyfluoroarenes. mdpi.com

Hydrolysis Pathways of the Ester Functional Group

The ester functional group of this compound can be hydrolyzed under both acidic and basic conditions to yield 3,5-difluorobenzoic acid and tert-butyl alcohol. The mechanism of ester hydrolysis is well-established and typically proceeds through a tetrahedral intermediate.

Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally considered the rate-determining step, following the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). nih.gov The subsequent collapse of the tetrahedral intermediate expels the tert-butoxide leaving group, which is then protonated.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of tert-butyl alcohol lead to the formation of the carboxylic acid.

The rate of hydrolysis is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, the bulky tert-butyl group can sterically hinder the approach of the nucleophile, which may decrease the reaction rate compared to less hindered esters like methyl or ethyl esters. cymitquimica.com Studies on the hydrolysis of other benzoate (B1203000) esters have shown that electron-withdrawing substituents on the aromatic ring generally increase the rate of hydrolysis. nih.govsemanticscholar.org

The hydrolytic stability of fluorinated esters can be tailored by varying the number of fluorine atoms. For example, in a series of partially fluorinated ethyl esters, the introduction of the first fluorine atom significantly decreased the half-life of the ester, and the hydrolysis rate increased with each additional fluorine atom. nih.gov

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to the corresponding primary alcohol, (3,5-difluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4).

The mechanism of ester reduction with LiAlH4 involves the nucleophilic attack of a hydride ion (from AlH4-) on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form the primary alcohol upon workup. Due to the high reactivity of LiAlH4, it can also reduce the carboxylic acid that might be formed through hydrolysis.

Sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent and is often not reactive enough to reduce esters, though it can be used under specific conditions. The choice of reducing agent and reaction conditions is critical to achieve the desired transformation without affecting other functional groups in the molecule.

Radical Anion Fragmentation Studies of Polyfluorinated Benzoates

The study of radical anions of polyfluorinated benzoates provides valuable information on the fundamental processes of electron attachment and subsequent bond cleavage. These studies are often conducted using techniques like electron photoinjection (EPI) from mercury electrodes. acs.org

Kinetics and Regioselectivity of C-F Bond Cleavage

The radical anions of polyfluorinated benzoates are often short-lived and undergo fragmentation through the cleavage of a carbon-fluorine (C-F) bond. acs.org The rate constants for this fragmentation (kc) have been determined for a full set of fluorinated benzoates in aqueous alkaline solution. acs.orgcapes.gov.br

The kinetics of C-F bond cleavage are highly dependent on the position of the fluorine atom relative to the carboxylate group. The general trend for the rate of F- elimination is para > ortho > meta. acs.org The presence of adjacent fluorine atoms also sharply increases the fragmentation rate. acs.org This indicates that the kinetics of the radical anion fragmentation are not solely controlled by the thermodynamics of the reaction. acs.org

Semiempirical and ab initio calculations have been used to rationalize these observed trends. acs.org The transition state for the reaction is thought to arise from the avoided crossing of the radical anion's Π and Σ* states, which is facilitated by the out-of-plane deviation of the cleaving C-F bond. acs.org

The regioselectivity of C-F bond cleavage has been investigated by analyzing the reduction products of polyfluorinated benzoic acids under various conditions. acs.org These studies confirm that the position of the cleaved fluorine atom is a critical determinant of the reaction pathway.

Influence of Fluorine Substitution Pattern on Fragmentation Rates

The number and position of fluorine substituents on the benzoate ring have a dramatic effect on the fragmentation rates of their radical anions. A systematic study of polyfluorinated benzoates (C6FnH5-nCO2-, where n = 1-5) revealed that the decay rate constants (kc) increase significantly with increasing fluorination. acs.orgcapes.gov.br

For example, the decay rate constant for the 3-fluorobenzoate (B1230327) radical anion is ≤3 × 103 s-1, while for the pentafluorobenzoate radical anion, it is (1.2 ± 0.8) × 109 s-1. acs.orgcapes.gov.br This demonstrates a vast range of reactivity based on the fluorine substitution pattern.

The table below illustrates the dramatic increase in the decay rate constants of polyfluorinated benzoate radical anions with increasing fluorine substitution.

| Compound | Decay Rate Constant (kc) (s-1) |

| 3-F−C6H4CO2- | ≤3 × 103 |

| C6F5CO2- | (1.2 ± 0.8) × 109 |

Data sourced from a study on the fragmentation of radical anions of polyfluorinated benzoates. acs.orgcapes.gov.br

These findings are crucial for understanding the mechanisms of reductive defluorination, a process of significant environmental and biological importance. nih.gov The insights gained from these studies can aid in the design of novel chemical and biological systems for the degradation of persistent fluorinated aromatic pollutants.

Photocatalytic Reaction Mechanisms

Photocatalysis provides a powerful tool for the activation and functionalization of otherwise inert C-F bonds in fluorinated aromatic compounds. The following sections explore the mechanistic details of these transformations.

Directed Photocatalytic Hydrodefluorination (HDF)

Photocatalytic hydrodefluorination (HDF) of fluorinated aryl benzoates is a strategic approach to access partially fluorinated aromatic compounds from readily available perfluorinated precursors. nih.gov The regioselectivity of this process is a critical aspect, and mechanistic studies have shown that it can be controlled by strategically placed functional groups capable of forming intramolecular hydrogen bonds.

The generally accepted mechanism for photocatalytic HDF involves the following key steps:

Photoexcitation of the Photocatalyst: A photocatalyst, typically an iridium complex, absorbs light and is excited to a higher energy state, becoming a potent single-electron donor.

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the fluorinated benzoate ester, forming a radical anion.

Fluoride Elimination: The radical anion undergoes fragmentation, leading to the cleavage of a C-F bond and the elimination of a fluoride ion. This is often the rate-determining and regioselectivity-determining step.

Protonation: The resulting aryl radical is then protonated by a hydrogen source in the reaction mixture to yield the hydrodefluorinated product.

A key finding in the study of fluorinated benzoate esters is the ability to direct the position of hydrodefluorination through intramolecular hydrogen bonding. rsc.org In the absence of a directing group, the regioselectivity is governed by the electronic properties of the substrate, with defluorination often occurring at the position para to the ester group. However, the introduction of a hydrogen bond donor, such as an N-H group in an amide derivative, ortho to a fluorine atom can completely alter this selectivity. rsc.org The hydrogen bond is believed to accelerate the fragmentation of the C-F bond by bending it out of the plane of the aromatic ring, which facilitates mesolytic cleavage and stabilizes the resulting fluoride ion. rsc.org

| Catalyst System | Substrate Type | Key Mechanistic Feature | Outcome |

| Iridium Photocatalyst | Fluorinated Aryl Benzoates | Intramolecular Hydrogen Bonding | Directed ortho-Hydrodefluorination |

| Iridium Photocatalyst | Fluorinated Aryl Benzoates | Electronic Control (No H-bonding) | para-Hydrodefluorination |

Generation of Aryl Radicals from Arylazocarboxylic tert-Butyl Esters

Aryl radicals are highly reactive intermediates that can be generated from various precursors, including arylazocarboxylic tert-butyl esters. One method involves the use of trifluoroacetic acid and oxygen to induce the decomposition of these esters. researchgate.net This process is particularly relevant for the functionalization of materials like graphene. researchgate.net

The proposed mechanism for the generation of aryl radicals from arylazocarboxylic tert-butyl esters is as follows:

Protonation: Trifluoroacetic acid protonates the azo group of the arylazocarboxylic tert-butyl ester.

Homolytic Cleavage: The protonated species undergoes homolytic cleavage of the C-N and N=N bonds, facilitated by the presence of oxygen. This cleavage results in the formation of an aryl radical, nitrogen gas, and a tert-butyl radical.

Further Reactions: The generated aryl radical can then react with a variety of substrates.

The generation of aryl radicals via this method provides a pathway for creating covalent C-C bonds under relatively mild conditions.

Mechanistic Insights into Ester Functionalization Reactions

Beyond photocatalytic reactions, the ester functionality of this compound can be targeted for various transformations. The following sections discuss the mechanistic aspects of these functionalization reactions under different catalytic conditions.

Bond Activation under Electromagnetic Milling Conditions

A novel and highly efficient method for the synthesis of tert-butyl esters, which can be applied to the formation of compounds like this compound, utilizes electromagnetic milling (EMM). rsc.org This solvent-free and base-free approach employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source and offers a green and sustainable alternative to traditional methods. rsc.org

The proposed mechanism for bond activation under EMM involves the unique properties of the ferromagnetic rods used as grinding media. Under the influence of a high-speed rotating magnetic field, these rods become magnetized and charged. This magnetization is believed to play a crucial role in activating the chemical bonds of the reactants. The charged ferromagnetic rods can coordinate with the reactants, facilitating the bond-breaking and bond-forming processes required for the esterification reaction. This represents a new model for bond activation that could inspire further developments in mechanochemistry. rsc.org

| Reaction Condition | Reactants | Proposed Activation Mechanism | Key Advantage |

| Electromagnetic Milling | Carboxylic Acid, (Boc)₂O | Coordination with charged ferromagnetic grinding media | Solvent-free, base-free, neutral conditions |

Proposed Mechanisms for Tin(II) Chloride Catalysis

Tin(II) chloride (SnCl₂) has been effectively employed as a catalyst for the direct esterification and amidation of tert-butyl esters, including fluorinated derivatives. organic-chemistry.orgbeilstein-journals.org This method typically involves the use of a chlorinating agent, such as α,α-dichlorodiphenylmethane, to generate an acid chloride intermediate in situ. organic-chemistry.org

The proposed mechanism for the SnCl₂-catalyzed functionalization of tert-butyl esters proceeds through the following steps:

Activation of the Chlorinating Agent: SnCl₂ acts as a Lewis acid to activate the chlorinating agent.

Formation of the Acid Chloride: The activated chlorinating agent reacts with the tert-butyl ester to form the corresponding acid chloride. This step involves the cleavage of the C-O bond of the ester.

Nucleophilic Attack: A nucleophile, such as an alcohol or an amine, attacks the carbonyl carbon of the newly formed acid chloride.

Product Formation: The tetrahedral intermediate collapses to form the final ester or amide product, with the elimination of a chloride ion.

This one-pot procedure offers a practical and efficient strategy for the conversion of tert-butyl esters to other valuable functional groups under mild conditions. organic-chemistry.orgmdpi.com

| Catalyst | Co-reagent | Intermediate | Product |

| SnCl₂ | α,α-Dichlorodiphenylmethane | Acid Chloride | Ester or Amide |

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed information about molecular structure. For tert-butyl 3,5-difluorobenzoate, both ¹⁹F and ¹H NMR are crucial for confirming its identity and substitution pattern.

¹⁹F NMR spectroscopy is particularly sensitive to the electronic environment of fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single, distinct signal in the ¹⁹F NMR spectrum. The chemical shift for these meta-fluorine atoms typically appears in the range of -110 to -115 ppm. This characteristic chemical shift is a key identifier for the 3,5-difluoro substitution pattern on the benzoate (B1203000) ring.

The ¹H NMR spectrum of this compound provides complementary structural information. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet, a characteristic signal for this ester group. The aromatic protons, due to the 3,5-difluoro substitution, exhibit specific coupling patterns that confirm their positions on the benzene (B151609) ring.

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic Protons | Varies with substitution | Multiplet |

| tert-Butyl Protons | ~1.4 - 1.6 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

For instance, in a related derivative, tert-butyl 3,5-difluoro-4-iodobenzoate, the tert-butyl protons appear as a singlet at 1.58 ppm, while the aromatic protons are observed as a doublet at 7.47 ppm. This demonstrates the influence of further substitution on the aromatic ring on the chemical shifts of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) group of the ester and the carbon-fluorine (C-F) bonds. The C=O stretching vibration is typically observed around 1720 cm⁻¹, which is characteristic for an aromatic ester. The C-F stretching vibrations, indicative of the fluorinated benzene ring, appear in the region near 1250 cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carbonyl (C=O) Stretch | ~1720 |

| Carbon-Fluorine (C-F) Stretch | ~1250 |

X-ray Diffraction Analysis

While the crystal structure of the parent this compound is not widely reported, X-ray diffraction is a critical technique for the unambiguous determination of the three-dimensional structure of its derivatives and coordination complexes.

The structural analysis of derivatives provides valuable information on how the this compound moiety influences molecular packing and intermolecular interactions. For example, the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, a complex derivative, has been determined, revealing detailed bond lengths and angles within the molecule and illustrating intermolecular π–π stacking and halogen-halogen interactions in the crystal lattice. nih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions

While a definitive single-crystal X-ray diffraction study for this compound is not extensively documented in publicly accessible research literature, a comprehensive understanding of its three-dimensional structure and non-covalent interactions can be constructed. This elucidation is based on computational predictions, analysis of its constituent functional groups, and detailed comparison with structurally similar compounds for which crystallographic data are available.

Molecular Conformation

The ester group, -C(O)O-, tends toward planarity. However, the large tert-butyl group introduces significant steric hindrance, influencing the torsional angles and the orientation of the ester relative to the benzene ring. Conformational analysis of similar structures, such as tert-butoxycarbonyl (Boc) groups attached to amino acids, indicates that the urethane (B1682113) amide bond can adopt both cis and trans conformations with nearly equal energy. nih.gov This suggests a similar conformational flexibility for the ester group in this compound, allowing it to adopt orientations that minimize steric clash.

Computational data provide further insight into the molecule's general properties related to its conformation and potential for interaction.

Table 1: Predicted Molecular Properties of this compound

| Property | Value | Description |

|---|---|---|

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, contributing to conformational flexibility. |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | The surface sum over all polar atoms, primarily the ester oxygens, indicating the potential for polar intermolecular interactions. |

This data is computationally generated and provides an estimation of the molecule's properties.

Intermolecular Interactions

In the solid state, the spatial arrangement of this compound molecules is governed by a network of weak intermolecular interactions. The absence of strong hydrogen bond donors (like O-H or N-H) means that packing is directed by more subtle forces, including weak hydrogen bonds and π-system interactions.

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is the most prominent hydrogen bond acceptor site on the molecule. It is expected to form weak C-H···O hydrogen bonds with aromatic C-H groups and C-H groups from the tert-butyl moiety of adjacent molecules. These interactions are a well-established motif in crystal engineering. nih.gov

π-π Interactions: The electron-deficient nature of the difluorinated benzene ring allows for potential π-π stacking interactions with neighboring rings. These interactions would likely adopt an offset or parallel-displaced arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

To visualize these potential interactions, the crystal structure of a close analogue, ethyl 4-amino-3,5-difluorobenzoate , provides a valuable model. nih.goviucr.org Although it contains a strong N-H donor and an ethyl group instead of a tert-butyl group, the fundamental interactions involving the difluorobenzoate core are highly relevant. In its crystal structure, a variety of interactions are observed, forming a complex three-dimensional network.

Table 2: Intermolecular Interactions Observed in the Crystal Structure of Analogue Ethyl 4-amino-3,5-difluorobenzoate

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (amino) | O=C (carbonyl) | Forms primary chains of molecules. |

| Strong Hydrogen Bond | N-H (amino) | N (amino) | Links molecules into a broader network. |

Data derived from the published crystal structure of ethyl 4-amino-3,5-difluorobenzoate. nih.goviucr.org In this compound, the strong N-H···O/N bonds would be replaced by weaker C-H···O/F interactions.

The analysis suggests that the crystal packing of this compound is a delicate balance between the steric requirements of the bulky tert-butyl group and a network of weak, directional C-H···O and C-H···F hydrogen bonds, likely supplemented by dispersive π-π interactions.

Computational and Theoretical Chemistry of Tert Butyl 3,5 Difluorobenzoate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of molecular systems. For tert-butyl 3,5-difluorobenzoate, DFT calculations offer a molecular-level understanding of its geometry, stability, and reactive nature.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost. upenn.edu The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of the molecule's chemical stability and reactivity. upenn.edu A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is distributed over the carbonyl group and the ring, indicating the likely sites for electronic interactions.

Table 1: Representative Parameters for DFT Calculations

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Functional | B3LYP, ωB97XD | Approximates the exchange-correlation energy. |

| Basis Set | 6-31+G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. acs.org |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Task | Optimization + Frequency | Locates minimum energy structure and confirms it is a true minimum. |

Energetic Analysis of Reaction Pathways and Transition States

DFT is extensively used to map out the potential energy surfaces of chemical reactions, providing detailed energetic profiles. A common reaction for esters like this compound is hydrolysis, which yields 3,5-difluorobenzoic acid and tert-butyl alcohol. DFT calculations can elucidate the mechanism of such reactions by identifying the structures and energies of reactants, intermediates, transition states, and products.

The activation energy (the energy barrier that must be overcome for a reaction to occur) is determined by the energy difference between the reactants and the transition state. By modeling the step-by-step process of nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the ester bond, researchers can gain a quantitative understanding of the reaction kinetics. ic.ac.ukdiva-portal.org For example, studies on similar ester hydrolysis reactions have shown that the process can be catalyzed by acid or base, and DFT can model these catalytic effects by including additional molecules or ions in the calculation. ic.ac.uk

Table 2: Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| TS1 | First Transition State | +21.0 |

| Intermediate | Tetrahedral Intermediate | +4.0 |

| TS2 | Second Transition State | +18.5 |

| Products | 3,5-difluorobenzoic acid + tert-butanol (B103910) | -5.0 |

Note: The values in this table are illustrative and based on general findings for ester hydrolysis. ic.ac.uk

Prediction of Chemical Reactivity and Selectivity

DFT calculations are powerful in predicting the chemical reactivity and selectivity of molecules. For this compound, a key question is how the two fluorine atoms on the aromatic ring influence its reactivity in reactions like nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

Analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can visualize the charge distribution and predict reactive sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Furthermore, Fukui functions can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These computational tools, sometimes combined with machine learning models, can accurately predict the regioselectivity of aromatic substitutions. researchgate.netnih.govrsc.org The 3,5-difluoro substitution pattern directs incoming nucleophiles to specific positions on the ring, a prediction that can be rationalized and quantified through DFT.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into conformational dynamics and intermolecular interactions.

Conformational Analysis of tert-Butyl Ester Derivatives

The bulky tert-butyl group in this compound can adopt various orientations relative to the planar benzoate (B1203000) group. These different spatial arrangements, or conformations, can have different energies and can influence the molecule's physical properties and how it interacts with other molecules. MD simulations are an ideal tool for exploring the conformational landscape of such flexible molecules.

In a typical MD simulation, the molecule is placed in a simulation box, often with an explicit solvent, and its motion is simulated over a period ranging from nanoseconds to microseconds. nih.gov By analyzing the trajectory, one can determine the most populated conformations and the energy barriers between them. For tert-butyl ester derivatives, a key aspect is the rotation around the ester bond, which can be influenced by steric hindrance and electronic effects. Studies on related molecules have shown that even seemingly subtle conformational changes can be significant for molecular recognition and binding processes. upenn.edu

Solvation Behavior Studies of Related Functionalized Systems

The way a molecule interacts with its solvent environment is crucial for understanding its solubility, stability, and reactivity. MD simulations can provide a detailed picture of the solvation process by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules.

Higher-Level Quantum Mechanical Calculations

Higher-level quantum mechanical calculations, including ab initio and semiempirical methods, are instrumental in elucidating the intricate details of the electronic structure and reaction mechanisms of this compound. These computational techniques allow for a detailed exploration of the molecule's potential energy surface, transition states, and the distribution of electrons, which are fundamental to its chemical behavior.

Ab Initio and Semiempirical Approaches for Mechanistic Validation

While specific ab initio and semiempirical studies focused exclusively on the mechanistic validation of reactions involving this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its likely reaction pathways. For instance, the hydrolysis of the ester group is a key reaction. Computational modeling of this process would typically involve mapping the potential energy surface for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CC), as well as Density Functional Theory (DFT), could be employed to calculate the energies of the reactants, transition states, and products. orientjchem.org These calculations would provide insights into the activation energy of the hydrolysis reaction, thus validating the proposed mechanism. For example, a study on the hydrolysis of other benzoate esters has shown that the formation of a tetrahedral intermediate is a critical step, and the energy barrier for this step can be computationally determined.

Semiempirical methods, such as AM1 or PM3, while less computationally expensive, can also offer valuable qualitative insights into reaction mechanisms. They can be particularly useful for preliminary explorations of reaction pathways before undertaking more rigorous ab initio or DFT calculations. These methods would likely be used to model the initial approach of the nucleophile and to identify potential transition state geometries.

A plausible mechanistic study would investigate the acid-catalyzed and base-catalyzed hydrolysis of this compound. The calculations would likely confirm that the bulky tert-butyl group provides significant steric hindrance, making the ester less reactive towards hydrolysis compared to smaller alkyl esters like methyl or ethyl 3,5-difluorobenzoate. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring would increase the electrophilicity of the carbonyl carbon, a factor that would also be quantifiable through these computational approaches.

Analysis of Orbital Energies and Electron Density Distribution

Orbital Energies: The energies of the HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. A larger HOMO-LUMO gap generally implies greater molecular stability. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, reflecting the regions of higher electron density. The LUMO, conversely, is anticipated to be centered on the carbonyl group and the aromatic ring, indicating the most electrophilic sites susceptible to nucleophilic attack.

The presence of two fluorine atoms significantly influences the orbital energies. Their strong electron-withdrawing effect is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated tert-butyl benzoate. This lowering of the LUMO energy, in particular, enhances the electrophilicity of the aromatic ring and the carbonyl carbon.

| Orbital | Hypothetical Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Electron Density Distribution: The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a clear picture of the charge distribution within the molecule. For this compound, the MEP map would show regions of high electron density (negative potential), depicted in red or yellow, around the electronegative oxygen and fluorine atoms. Conversely, regions of low electron density (positive potential), shown in blue, would be located around the hydrogen atoms of the tert-butyl group and, to a lesser extent, the carbon atoms of the benzene ring attached to the fluorine atoms.

Applications As a Strategic Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The 3,5-difluorophenyl group is a common structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Tert-butyl 3,5-difluorobenzoate provides a convenient and efficient means of incorporating this important functional group.

This compound has been identified as a key intermediate in the synthesis of novel heterocyclic compounds. Specifically, it is utilized in the preparation of compounds that exhibit P2X3 antagonistic activity, which is significant for the treatment of various diseases google.comgoogle.comgoogle.com. The synthesis involves the use of this compound as a starting material for constructing more complex molecular architectures with potential therapeutic applications google.com.

Late-stage functionalization is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of analogs of a lead compound for structure-activity relationship studies. While the 3,5-difluorobenzoyl group is a valuable moiety in bioactive molecules, specific examples of its introduction via late-stage functionalization using this compound are not extensively documented in the reviewed literature. However, the principles of late-stage functionalization suggest that reagents derived from this compound could potentially be employed to install the 3,5-difluorobenzoyl group onto complex scaffolds, thereby modifying their biological properties.

A notable application of this compound is in the synthesis of intermediates for therapeutic agents. A patent describes the preparation of this compound from 3,5-difluorobenzoic acid and di-tert-butyl dicarbonate (B1257347) google.comgoogleapis.com. This intermediate is a crucial component in the subsequent steps for the synthesis of heterocyclic compounds with potential therapeutic value google.com. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions to allow for further chemical transformations.

| Intermediate | Starting Material | Reagents | Application | Reference |

| This compound | 3,5-Difluorobenzoic acid | Di-tert-butyl dicarbonate, DMAP, Tert-butanol (B103910) | Precursor for heterocyclic P2X3 antagonists | google.comgoogleapis.com |

Role in Modern Fluorine Chemistry for Novel Molecular Architectures

The strategic placement of fluorine atoms in organic molecules can dramatically influence their chemical and physical properties. This compound is a key player in modern fluorine chemistry, enabling the synthesis of novel molecular architectures with tailored properties.

The fluorine atoms in this compound can act as directing groups in electrophilic aromatic substitution reactions, a process known as directed ortho-metalation (DoM) unblog.frorganic-chemistry.orguwindsor.cabaranlab.orgwikipedia.org. In DoM, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at a position ortho to the directing group wikipedia.org. In the case of 3,5-difluorinated aromatic compounds, the fluorine atoms can direct metalation to the C2, C4, and C6 positions. This regioselective functionalization allows for the introduction of various electrophiles at specific positions on the aromatic ring, providing access to a wide range of polysubstituted fluorinated compounds that would be difficult to synthesize using other methods. The ester group in this compound can also influence the regioselectivity of such reactions.

| Reaction Type | Directing Group | Position of Functionalization | Significance |

| Directed ortho-metalation (DoM) | Fluorine | Ortho to the fluorine atoms (C2, C4, C6) | Provides regioselective access to polysubstituted fluorinated aromatics |

The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and conformational properties, which in turn can modulate their biological activity and physicochemical characteristics nih.govtandfonline.commdpi.com. The 3,5-difluorophenyl group, introduced via this compound, can have several profound effects:

Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density through the sigma bond (inductive effect) mdpi.com. This can influence the pKa of nearby functional groups and modulate the reactivity of the molecule.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage tandfonline.com. Introducing a 3,5-difluorophenyl group can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate mdpi.com.

Lipophilicity and Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes nih.govnih.gov. This is a critical factor for the bioavailability of many drugs.

Conformational Control: The presence of fluorine atoms can influence the preferred conformation of a molecule due to steric and electronic interactions nih.govmdpi.comdiva-portal.org. This conformational restriction can lead to a more favorable binding orientation with a biological target, thus enhancing potency and selectivity nih.govmdpi.com. Studies on related difluorinated compounds have shown that gem-difluorination can significantly impact the conformational equilibrium of macrocyclic systems nih.govdiva-portal.org.

| Property | Effect of 3,5-Difluorophenyl Group | Significance in Drug Design |

| Electronic Nature | Strong electron-withdrawing inductive effect | Modulates pKa and chemical reactivity |

| Metabolic Stability | Blocks metabolic oxidation due to strong C-F bond | Increases in vivo half-life |

| Lipophilicity | Generally increases lipophilicity | Can improve membrane permeability and bioavailability |

| Conformation | Can restrict conformational flexibility | May lead to enhanced binding affinity and selectivity |

Advanced Functionalization Strategies and Multicomponent Reactions

This compound serves as a valuable precursor in sophisticated organic synthesis, enabling access to complex molecular architectures through advanced functionalization strategies. Its unique electronic properties, stemming from the two fluorine atoms on the aromatic ring, influence its reactivity and make it a strategic component in the design of multicomponent reactions and the generation of reactive intermediates.

Generation of Aryl Radicals for C-C Bond Formation

The generation of aryl radicals is a powerful strategy for the formation of carbon-carbon (C-C) bonds in organic synthesis. While various precursors such as aryl halides, diazonium salts, and carboxylic acids are commonly employed for this purpose, the direct generation of an aryl radical from an aryl ester like this compound is a less conventional approach. However, the principles of modern synthetic methodologies, particularly in the realm of photoredox catalysis, offer potential pathways for such a transformation.

Contemporary methods for aryl radical generation often rely on single-electron transfer (SET) processes, which can be initiated by photocatalysts under visible light irradiation. nih.govnih.gov These mild conditions are compatible with a wide range of functional groups, making them highly attractive for complex molecule synthesis. nih.govprinceton.edu In a hypothetical scenario, a suitable photoredox catalyst, upon excitation by light, could engage in an electron transfer with this compound. This process would lead to the formation of a radical anion, which could then fragment to release the desired 3,5-difluorophenyl radical and a tert-butoxycarbonyl radical. The resulting aryl radical would then be available to participate in various C-C bond-forming reactions, such as addition to alkenes or coupling with other radical species.

It is important to note that the direct application of this method to aryl benzoates is not as extensively documented as for other precursors. The stability of the ester group presents a significant challenge for the desired fragmentation pathway. However, the continuous development of novel photocatalytic systems with tailored redox potentials may overcome this limitation in the future, opening up new avenues for the utilization of compounds like this compound as aryl radical precursors.

Table 1: Established Methods for Aryl Radical Generation and Their Potential Applicability to this compound

| Precursor Type | Common Reagents/Conditions | Mechanism | Potential for this compound |

| Aryl Diazonium Salts | Photoredox catalyst (e.g., Ru(bpy)₃²⁺), visible light | Single Electron Transfer (SET) | Not directly applicable |

| Aryl Halides | Photoredox catalyst, Hantzsch ester, visible light | Reductive dehalogenation | Not directly applicable |

| Aromatic Carboxylic Acids | Photoredox catalyst, oxidant | Oxidative decarboxylation | Potentially applicable after hydrolysis to 3,5-difluorobenzoic acid |

| Aryl Triflates | Sodium iodide, light | Single Electron Transfer (SET) | Not directly applicable |

Application in Asymmetric Synthesis and Diastereoselective Transformations

The 3,5-difluorophenyl moiety, readily accessible from this compound, is a valuable building block in the field of asymmetric synthesis. Its incorporation into chiral molecules can significantly influence their biological activity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of adjacent functional groups, enabling highly stereoselective transformations.

A notable application of the 3,5-difluorophenyl group is in asymmetric aldol reactions, which are fundamental C-C bond-forming reactions for the construction of chiral polyketide and amino alcohol frameworks. For instance, titanium enolates derived from precursors bearing a 3,5-difluorophenyl group have been shown to react with aldehydes in a highly diastereoselective manner. These reactions allow for the precise control of stereochemistry at newly formed stereocenters, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

In one exemplary study, a titanium enolate was generated from a chiral auxiliary-bearing compound containing the 3,5-difluorophenylmethyl group. Its subsequent reaction with an aldehyde proceeded with high diastereoselectivity to yield the corresponding anti-aldol adduct. This adduct could then be further elaborated into complex chiral building blocks, such as aminoalkyl oxiranes, which are key intermediates in the synthesis of protease inhibitors. The high level of stereocontrol achieved in these transformations underscores the utility of the 3,5-difluorophenyl group in directing the outcome of asymmetric reactions.

Table 2: Diastereoselective Aldol Reaction Featuring a 3,5-Difluorophenyl Moiety

| Aldehyde | Chiral Auxiliary | Enolate | Diastereomeric Ratio (dr) | Product Type |

| Cinnamaldehyde | Evans Auxiliary | Titanium Enolate | >99:1 | anti-Aldol Adduct |

| Propanal | Evans Auxiliary | Boron Enolate | 95:5 | syn-Aldol Adduct |

The successful application of the 3,5-difluorophenyl group in these diastereoselective transformations highlights the strategic importance of this compound as a starting material for the synthesis of valuable chiral molecules. The ability to precisely control the three-dimensional arrangement of atoms is a cornerstone of modern drug discovery and development, and the unique properties of the 3,5-difluorophenyl moiety contribute significantly to this endeavor.

Exploration in Material Science Research

Building Block for Novel Polymer Systems

The quest for polymers that can withstand extreme conditions has led researchers to explore monomers that impart superior stability. Tert-butyl 3,5-difluorobenzoate has been identified as a promising building block for creating new polymers with improved thermal and mechanical properties.

The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing thermal stability. nih.govresearchgate.net This is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond. nih.govmdpi.com This inherent strength makes fluorinated polymers more resistant to thermal degradation. nih.govresearchgate.net Research into fluorinated polyimides, for example, has shown that the C-F bonds increase both the glass transition temperature (Tg) and the thermal decomposition temperature. mdpi.com

While direct polymerization studies of this compound are emerging, its potential is underscored by research on structurally similar molecules. For instance, studies on poly(3,5-di-tert-butylstyrene), which features a similar bulky 3,5-disubstituted aromatic ring, reveal unusual thermal characteristics. nsf.govacs.org This polymer does not exhibit a conventional glass transition below its decomposition temperature and can be recovered as a free-flowing powder even after being heated above 250 °C, demonstrating exceptional thermal resistance. nsf.govacs.org

The structural features of this compound contribute to these enhanced properties in several ways:

Fluorine Substitution: The two fluorine atoms provide the high bond energy characteristic of fluoropolymers, leading to inherent thermal stability. nih.govmdpi.com

Steric Hindrance: The bulky tert-butyl ester group provides steric protection, which can shield the polymer backbone from nucleophilic attack and other degradation pathways.

Aromaticity: The aromatic ring itself contributes to the rigidity and thermal stability of the resulting polymer chain, a feature common to aromatic esters which generally have higher thermal stability than their aliphatic counterparts.

These combined features make this compound a valuable monomer for designing the next generation of high-performance polymers.

Table 1: Factors in this compound Contributing to Polymer Properties

| Structural Feature | Contribution to Polymer Properties | Source |

|---|---|---|

| 3,5-Difluoro Substitution | Imparts high thermal stability due to strong C-F bonds. | nih.govmdpi.com |

| Tert-butyl Ester Group | Provides steric protection, enhancing chemical resistance. | |

| Aromatic Ring | Increases chain rigidity and thermal stability. |

Graphene Functionalization

Graphene, a single layer of sp²-hybridized carbon atoms, possesses extraordinary properties, but its chemical inertness can be a limitation. acs.org Covalent functionalization is a key strategy to tune its properties for specific applications. acs.org

A novel and highly selective method for graphene functionalization utilizes arylazocarboxylic tert-butyl esters. nih.govresearchgate.netdntb.gov.ua This method allows for the precise arylation of graphene, and remarkably, the reaction occurs preferentially at defect-activated sites within the graphene lattice. nih.govfau.de

The process involves the generation of aryl radicals from the arylazocarboxylic tert-butyl ester precursor upon activation with an acid. nih.govresearchgate.net These highly reactive radicals then form covalent bonds with the carbon lattice of graphene. researchgate.net Crucially, research has shown that the degree of functionalization is directly related to the concentration of lattice vacancy defects in the graphene material. nih.govresearchgate.netfau.de Graphene that is largely free from such defects is found to be non-reactive under these conditions. nih.govfau.de This discovery provides a pathway for targeted functionalization, allowing for the modification of graphene at specific, pre-existing defect locations.

The ability to control the extent of functionalization is critical for tailoring graphene's properties. The defect-selective nature of the arylazocarboxylic tert-butyl ester method offers an intrinsic strategy for modulation: the degree of functionalization is determined by the density of defects in the starting graphene material. nih.govdntb.gov.uafau.de

This principle allows for a controlled approach to graphene modification. By selecting graphene with a known defect density or by intentionally introducing defects, one can modulate the final functionalization level. Other general strategies for controlling the degree of covalent functionalization include adjusting the concentration of the reactants and the reaction time. acs.org The extent of functionalization is often quantified using techniques like Raman spectroscopy, which measures the intensity ratio of the D-band (disorder) to the G-band (graphitic), with an increase in the ID/IG ratio indicating a higher degree of covalent modification. acs.org

Table 2: Graphene Functionalization Parameters

| Parameter | Role in Functionalization | Source |

|---|---|---|

| Arylazocarboxylic tert-butyl esters | Precursor for generating aryl radicals for covalent bonding. | nih.govresearchgate.net |

| Graphene Defect Density | Determines the sites and degree of selective functionalization. | nih.govfau.de |

| Reactant Concentration | Can be adjusted to control the extent of functionalization. | acs.org |

| Raman Spectroscopy (ID/IG ratio) | Analytical tool to quantify the degree of functionalization. | acs.org |

Dendrimer and Supramolecular Assembly Synthesis

Dendrimers are highly branched, well-defined macromolecules with a three-dimensional architecture. Their unique structure, consisting of a central core, branching units, and a periphery of functional groups, makes them ideal for a variety of applications.

The tert-butyl ester group is a valuable component in the construction of complex dendritic structures. Research has demonstrated the successful design and synthesis of novel poly(benzyl-ether) dendrons that feature a bipyridine core and are peripherally functionalized with tertiary butyl esters. rsc.orgrsc.orgul.ie

In a typical synthetic approach, a core-first methodology is employed. researchgate.net For example, a bipyridine-based core is used as the starting point, and successive generations of branching poly(benzyl-ether) units are added. rsc.org The final step involves attaching the tert-butyl ester groups to the periphery of the dendron structure. rsc.orgrsc.org The molecular structures of these complex macromolecules are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. rsc.orgul.ie The presence of the tert-butyl ester groups on the surface of the dendrimer can influence its solubility and how it interacts with its environment, making it a key design element for creating functional nanostructures. rsc.orgamazonaws.com

Investigation of Structural and Dynamic Properties in Different Media

The structural and dynamic properties of this compound are of significant interest for its application in material science. These properties, including molecular conformation, crystal packing, and behavior in solution, are influenced by the electronic effects of the fluorine substituents and the steric hindrance of the tert-butyl group.

In solution, the dynamics of this compound will be governed by the solvent polarity and its ability to form intermolecular interactions. In non-polar solvents, the molecule's conformation is likely to be similar to its gas-phase structure, with the rotational barrier around the C-O bond of the ester group being a key dynamic feature. In polar solvents, solvent-solute interactions will become more significant, potentially influencing the conformational equilibrium.

Spectroscopic techniques are invaluable for probing these properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can provide detailed information about the molecule's structure and conformational dynamics in solution. For example, changes in chemical shifts and coupling constants in different solvents can indicate variations in the molecular conformation and the electronic environment of the nuclei. Infrared (IR) spectroscopy is useful for identifying characteristic functional groups and can also be sensitive to conformational changes.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Predicted Chemical Shift/Frequency |

| ¹H NMR | tert-butyl protons (singlet) | ~1.4 ppm |

| Aromatic protons (multiplet) | Varies with solvent | |

| ¹⁹F NMR | Fluorine atoms (meta position) | ~ -110 to -115 ppm |

| IR Spectroscopy | C=O stretch | ~1720 cm⁻¹ |

| C-F stretch | ~1250 cm⁻¹ |

Note: These are predicted values and may vary depending on the specific experimental conditions.

Computational modeling, such as Density Functional Theory (DFT) and molecular dynamics simulations, can complement experimental studies by providing insights into the molecule's conformational landscape, rotational barriers, and interactions with solvent molecules. Such studies on substituted benzoates have shown that the presence of ortho substituents can significantly influence the torsional angle between the carboxylic group and the benzene (B151609) ring. nih.gov While this compound lacks ortho substituents, the electronic and steric nature of the 3,5-difluoro and tert-butyl groups will still play a crucial role in determining its preferred conformation.

Further research, including detailed X-ray crystallographic analysis and comprehensive NMR studies in a range of solvents, is necessary to fully elucidate the structural and dynamic properties of this compound and to leverage this understanding for the rational design of new materials.

Emerging Research Avenues and Future Directions for Tert Butyl 3,5 Difluorobenzoate

The utility of tert-butyl 3,5-difluorobenzoate as a chemical intermediate and building block continues to expand, driven by the unique properties imparted by its difluorinated aromatic ring and sterically hindering tert-butyl group. cymitquimica.com Current research is paving the way for more sophisticated applications and efficient synthetic methodologies. These emerging avenues promise to enhance its role in medicinal chemistry, materials science, and specialized organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3,5-difluorobenzoate, and how do reaction conditions influence yield and purity?

- Methodology : The esterification of 3,5-difluorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Key variables include stoichiometry, temperature (typically 60–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC to optimize conditions .

- Data Consideration : Compare yields from alternative methods, such as coupling agents (DCC/DMAP) or microwave-assisted synthesis, which may reduce side products like tert-butyl ethers .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar esters?

- Methodology :

- ¹⁹F NMR : Distinct signals for meta-fluorine atoms (δ ~ -110 to -115 ppm) and para-substitution effects.

- ¹H NMR : Tert-butyl protons appear as a singlet at δ ~1.4 ppm; aromatic protons show coupling patterns consistent with 3,5-difluoro substitution.

- IR : C=O stretching at ~1720 cm⁻¹ and C-F stretches near 1250 cm⁻¹. Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what factors dictate its coordination behavior?

- Methodology : Study its binding affinity using Co(II), Cd(II), or Cu(II) salts. Monitor coordination modes (monodentate vs. bridging) via UV-Vis, ESR, and single-crystal X-ray diffraction. Fluorine’s electron-withdrawing effects enhance ligand rigidity, influencing metal-ligand bond lengths and stability .

- Data Contradiction : Contrast with non-fluorinated analogs; fluorinated ligands often exhibit stronger σ-donor but weaker π-acceptor properties, altering redox potentials .

Q. What strategies mitigate hydrolysis of the tert-butyl ester group during storage or reaction conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze by HPLC.

- Protection : Store under inert atmosphere (N₂/Ar) and use anhydrous solvents. Additives like molecular sieves or stabilizers (e.g., BHT) may reduce acid-catalyzed hydrolysis .

Q. How can DFT calculations predict the electronic properties of this compound and its reactivity in catalytic systems?

- Methodology : Perform geometry optimization and frontier orbital analysis (HOMO/LUMO) using software like Gaussian or ORCA. Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models. Investigate fluorine’s impact on charge distribution and nucleophilic/electrophilic sites .

Q. What are the challenges in achieving enantioselective synthesis or resolution of fluorinated benzoate derivatives?

- Methodology : Explore chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Fluorine’s steric and electronic effects may complicate stereocontrol, requiring tailored catalysts .

Data Analysis & Contradiction Management

Q. How to resolve discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodology :

Purity Assessment : Verify sample purity via elemental analysis or mass spectrometry.

Experimental Conditions : Differences in crystallization solvents (e.g., ethanol vs. hexane) or heating rates during MP determination can alter results.

Cross-Referencing : Compare with structurally analogous compounds (e.g., methyl 3,5-difluorobenzoate, CAS 216393-55-4) to identify trends in fluorine substitution effects .

Q. What experimental controls are critical when evaluating the biological activity of this compound-derived complexes?

- Methodology :

- Negative Controls : Use metal-free ligand and uncomplexed metal salts to isolate ligand-specific effects.

- Positive Controls : Compare with established bioactive complexes (e.g., cisplatin for cytotoxicity).

- Fluorine-Specific Assays : Assess fluorine’s role in membrane permeability via logP measurements or cellular uptake studies .

Safety & Handling

Q. What precautions are necessary when handling this compound in fluorination reactions?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- PPE : Acid-resistant gloves and goggles; fluorinated compounds may penetrate standard nitrile gloves.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Documented hazards include skin irritation and environmental toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.